![molecular formula C16H13N5 B14205876 1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-27-6](/img/structure/B14205876.png)
1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that contains both benzimidazole and imidazole moieties These structures are known for their significant roles in various biological and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the reaction of o-phenylenediamine with an aromatic aldehyde under specific conditions. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . Another method involves the use of high-pressure conditions with hydrochloric acid and subsequent neutralization with ammonia to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole or benzimidazole rings, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as a protein kinase inhibitor, topoisomerase inhibitor, or heparanase inhibitor . These interactions can disrupt cellular processes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzimidazole: Known for its antitumor activity and use as a protein kinase inhibitor.
4-(1H-benzo[d]imidazol-2-yl)aniline: Used in medicinal chemistry for its antiviral and antimicrobial properties.
2-(2-Amino-5(6)-nitro-1H-imidazol-2-yl)phenyl: Contains similar structural motifs and is used in various chemical and biological applications.
Uniqueness: 1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- is unique due to its dual benzimidazole and imidazole structure, which provides a versatile platform for chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
824394-27-6 |
|---|---|
Molekularformel |
C16H13N5 |
Molekulargewicht |
275.31 g/mol |
IUPAC-Name |
2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C16H13N5/c17-10-5-6-13-14(9-10)21-16(20-13)12-4-2-1-3-11(12)15-18-7-8-19-15/h1-9H,17H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
VRFAQSRFUCXSQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


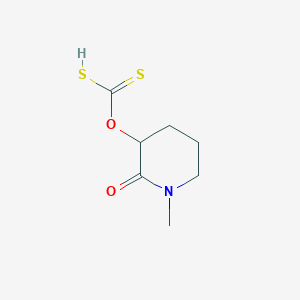
![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)
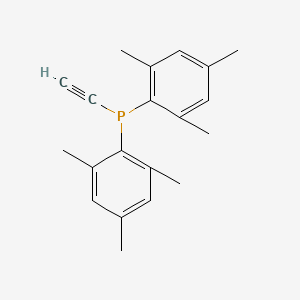
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
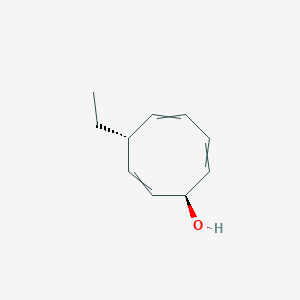
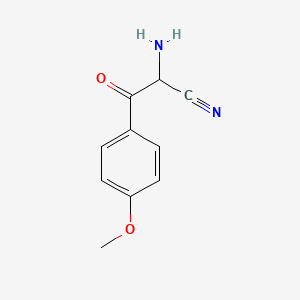
![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
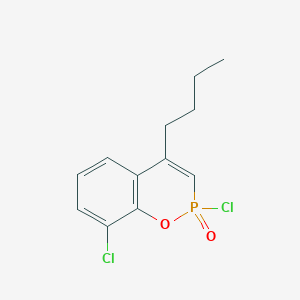
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
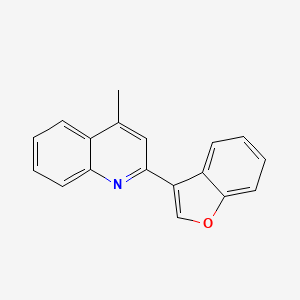
![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
amino}methyl)phenol](/img/structure/B14205863.png)
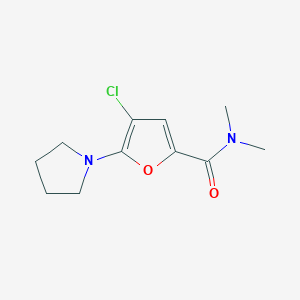
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)
